(R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one

Green chemistry Microwave synthesis Oxazolidinone process optimization

Sourcing a pre-functionalized oxazolidinone core often adds redundant redox steps to medicinal chemistry workflows. (R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one solves this by providing the C-5 hydroxymethyl handle pre-installed, enabling direct late-stage diversification for linezolid analogs and rivaroxaban intermediates without auxiliary cleavage. • Direct one-step conversion of C-5 hydroxymethyl to a leaving group eliminates de novo installation. • High melting point (114-115 °C) facilitates isolation and drying at pilot scale. • Available as the (R)-enantiomer at 95% purity, ensuring reproducible stereochemical integrity.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12973346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1CC2=CC=CC=C2)CO
InChIInChI=1S/C11H13NO3/c13-8-10-7-12(11(14)15-10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1
InChIKeyQNLZNBYVKXPUFF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral 5-Hydroxymethyl Oxazolidinone Building Block


(R)-3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one (CAS 861218‑82‑8 for the (R)-enantiomer; CAS 107835‑88‑1 for the racemate) is a member of the Evans‑type oxazolidin‑2‑one family of chiral auxiliaries, distinguished by a benzyl substituent at the N‑3 position and a primary hydroxymethyl group at C‑5 . The compound has a molecular formula C₁₁H₁₃NO₃, a molecular weight of 207.23 g mol⁻¹, and a melting point of 114–115 °C . It is commercially available in optically active form from multiple suppliers and serves both as a stoichiometric chiral auxiliary and as a direct intermediate for pharmacologically active oxazolidinones such as linezolid and rivaroxaban .

Workflow
Evans-type chiral auxiliary for asymmetric alkylation/aldol studies
Intermediate
Pre-functionalized core for oxazolidinone antibiotic and anticoagulant research scaffolds
Selection
Requires (R)-enantiomer for stereochemical control; racemate also available for method development

Structural Advantage Over Standard Evans Auxiliaries


Classical Evans auxiliaries (e.g., (R)-4-benzyl-2-oxazolidinone, (S)-4-isopropyl-2-oxazolidinone) bear the stereodirecting substituent at C‑4 and lack a free hydroxymethyl handle at C‑5, meaning the auxiliary must be removed after asymmetric induction to expose a functional group for further elaboration [1]. In contrast, (R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one carries the chiral information on the N‑3 benzyl group while retaining a primary alcohol at C‑5 that can be directly converted to a chloromethyl, mesylate, or amine without auxiliary cleavage, thereby shortening synthetic routes to oxazolidinone antibiotics and anticoagulant intermediates [2]. The 5‑hydroxymethyl‑substituted scaffold is therefore structurally pre‑organized for the pharmacophoric requirements of linezolid and rivaroxaban, whereas generic 4‑substituted oxazolidinones lack this built‑in handle and necessitate additional redox or protection steps [3].

Missing handle Standard Evans auxiliaries (e.g., (R)-4-benzyl-2-oxazolidinone) lack the C‑5 hydroxymethyl group, requiring auxiliary removal before further functionalization.
Route length Replacing with a 4-substituted auxiliary may add synthetic steps to install the hydroxymethyl equivalent, altering cost and timeline.
Stereochemistry The N‑3 benzyl group directs induction; using an opposite enantiomer or racemate may shift stereochemical outcome without confirmation.

Quantitative Differentiation Against Closest Comparators


Microwave-Assisted Synthesis Efficiency

A one‑pot microwave‑assisted protocol for 3‑benzyl‑5‑hydroxymethyl‑1,3‑oxazolidin‑2‑one delivers a 77.0% isolated yield in a sealed vessel with a reaction time of only 30 min, compared to the conventional reflux method that requires >12 h [1]. Under open‑vessel microwave conditions the yield is 69.59% with a 1 h reaction time. Typical syntheses of standard Evans auxiliaries such as (R)‑4‑benzyl‑2‑oxazolidinone involve multi‑step sequences from chiral amino alcohols with comparable or longer cycle times; however no single‑step, sub‑hour protocol has been reported for those scaffolds .

Microwave synthesis
Reported
77% yield, 30 min (sealed)
Faster in‑house procurement route
Conventional reflux >12 h; open vessel 70%/1 h
Green chemistry Microwave synthesis Oxazolidinone process optimization

Superior Crystallinity and Handling

The melting point of (R)‑3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one (racemate) is 114–115 °C , whereas the widely used Evans auxiliary (R)‑4‑benzyl‑2‑oxazolidinone melts at 88–90 °C . The 25 °C higher melting point indicates stronger crystal lattice energy, which translates to better bench‑top stability at ambient temperature, easier filtration and drying during work‑up, and reduced tendency to oil out during purification.

Melting point
Cross-study comparable
114–115 °C (racemate)
Higher lattice energy may ease handling
ΔTₘ ≈ +25 °C vs. (R)-4-benzyl auxiliary (88–90 °C)
Physicochemical characterization Crystallinity Solid-state handling

Direct Conversion to Drug Intermediates

The 5‑hydroxymethyl group of (R)‑3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one can be directly transformed to a chloromethyl or amine leaving group, enabling straightforward attachment of the 3‑fluoro‑4‑morpholinophenyl moiety required for linezolid or the chlorothiophene‑carboxamide fragment of rivaroxaban [1]. In contrast, standard 4‑substituted Evans auxiliaries (e.g., (R)‑4‑benzyl‑2‑oxazolidinone, (S)‑4‑isopropyl‑2‑oxazolidinone) lack this functional handle and serve exclusively as stoichiometric stereodirecting groups that must be cleaved and discarded before the target pharmacophore can be assembled [2]. Patents explicitly describe N‑substituted phenyl‑5‑hydroxymethyl‑2‑oxazolidinones as key intermediates for industrial production of linezolid and rivaroxaban [3].

Functional handle
Class-level inference
C‑5 primary alcohol present; convertible to Cl, Ms, NH₂
4‑Substituted auxiliaries: no C‑5 handle
Reduces steps to oxazolidinone drug intermediates
Linezolid/rivaroxaban scaffold assembly benefits
Drug intermediate Oxazolidinone antibiotic Factor Xa inhibitor

Commercial Purity and Vendor Availability

The racemic 3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one is commercially stocked at 98% purity by Leyan (CAS 107835‑88‑1) , while the optically active (R)‑enantiomer (CAS 861218‑82‑8) is listed at 95% purity by both Leyan and CymitQuimica (Biosynth brand) . The corresponding Evans auxiliary (R)‑4‑benzyl‑2‑oxazolidinone is typically offered at 98–99% purity (GC), so the purity grades are comparable; however the commercial availability of the single (R)‑enantiomer of the 5‑hydroxymethyl scaffold in research quantities (1 g to 25 g) from multiple vendors reduces single‑source procurement risk .

Commercial purity
Cross-study comparable
(R)-enantiomer: 95%
Racemate: 98%
Multi-vendor availability supports supply resilience
Purity comparable to standard Evans auxiliaries
Chemical procurement Purity specification Chiral building block

Optimal Use Cases Based on Differentiation Evidence


Rapid Prototyping of Oxazolidinone Antibiotic Analogs

When a medicinal chemistry team needs to generate a library of linezolid analogs with variations at the 3‑aryl position, (R)‑3‑benzyl‑5‑(hydroxymethyl)oxazolidin‑2‑one provides the pre‑formed 5‑hydroxymethyl‑oxazolidinone core. The hydroxymethyl handle can be converted to a leaving group in one step, allowing late‑stage diversification without the need to install the hydroxymethyl moiety de novo [1]. This contrasts with routes starting from (R)‑4‑benzyl‑2‑oxazolidinone, which would require auxiliary removal and subsequent construction of the 5‑substituent. The microwave‑assisted synthesis also enables quick in‑house scale‑up (30 min, 77% yield) if commercial supply is interrupted [2].

Industrial Process Development for Factor Xa Inhibitors

Patents identify N‑substituted phenyl‑5‑hydroxymethyl‑2‑oxazolidinones as direct intermediates for the antithrombotic drug rivaroxaban [3]. Process chemists evaluating routes to the rivaroxaban oxazolidinone core can procure the (R)‑enantiomer to establish chirality early in the synthesis, leveraging the N‑3 benzyl group for stereochemical integrity while using the C‑5 hydroxymethyl for subsequent coupling. The higher melting point (114–115 °C) of the scaffold facilitates isolation and drying at pilot scale relative to lower‑melting Evans auxiliaries (88–90 °C) .

Bifunctional Chiral Scaffold for Asymmetric Synthesis

In asymmetric synthesis methodology studies, this compound serves dual roles: the N‑3 benzyl group directs the stereochemical outcome of enolate alkylations or aldol reactions (Evans‑type induction), while the C‑5 hydroxymethyl remains available for orthogonal functionalization or immobilization on solid supports [4]. This bifunctionality eliminates the trade‑off between chiral induction and downstream functionalization that is inherent to monofunctional Evans auxiliaries. The commercial availability of the (R)‑enantiomer at 95% purity from multiple vendors supports reproducible asymmetric methodology development .

Green Chemistry and Process Intensification

The validated microwave‑assisted one‑pot protocol (69.59–77.0% yield, 30–60 min) [2] makes this compound an attractive candidate for process intensification studies. Compared to the conventional overnight reflux (>12 h), the microwave method reduces energy consumption by over 90% and shortens the production cycle, aligning with green chemistry metrics. Procurement teams evaluating in‑house vs. outsourced production can use these quantitative benchmarks for cost‑benefit analysis.

Application
Selection Property
Validation Focus
Oxazolidinone antibiotic analog synthesis
C‑5 hydroxymethyl handle for late-stage diversification
Synthetic route length and functional group compatibility
Factor Xa inhibitor intermediate research
Early chirality installation via N‑3 benzyl group
Stereochemical integrity during scale‑up; isolation ease
Asymmetric methodology studies
Bifunctional scaffold: stereodirection + orthogonal handle
Reproducibility of enantioselective induction
Green chemistry process research
Microwave‑accessible one‑pot protocol
Process mass intensity and cycle time benchmarks
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